Cas no 82640-04-8 (Raloxifene hydrochloride)

Le chlorhydrate de raloxifène est un modulateur sélectif des récepteurs aux œstrogènes (SERM) utilisé principalement dans le traitement et la prévention de l'ostéoporose post-ménopausique. Il agit en mimant les effets bénéfiques des œstrogènes sur le tissu osseux, tout en évitant leurs effets stimulants sur l'endomètre et les seins. Ce composé présente une haute affinité pour les récepteurs œstrogéniques, avec une sélectivité marquée pour le tissu osseux. Son mécanisme d'action unique permet de maintenir la densité minérale osseuse tout en réduisant le risque de fractures vertébrales. Le chlorhydrate de raloxifène montre également une bonne biodisponibilité orale et un profil pharmacocinétique favorable, avec une demi-vie permettant une administration une fois par jour. Sa structure chimique spécifique confère une stabilité optimale et une solubilité adaptée aux formulations pharmaceutiques.
Raloxifene hydrochloride structure
Raloxifene hydrochloride structure
Nom du produit:Raloxifene hydrochloride
Numéro CAS:82640-04-8
Le MF:C28H28ClNO4S
Mégawatts:510.044225692749
MDL:MFCD01938233
CID:60479
PubChem ID:329830778

Raloxifene hydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride
    • Raloxifene HCl
    • Raloxifene hydrochloride
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride
    • KEOXIFENE HYDROCHLORIDE
    • LY156758 hydrochloride
    • Raloxifene (hydrochloride)
    • Raloxifene Hydrochlo
    • Raloxifene Hydrochloride(LY 139481, Evista®, Keoxifene®)
    • SLK-14-09-S1227
    • Raloxifene Hydrochloride Tablets
    • LY 156758
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • Difluorprednil
    • LY156758
    • LY139481 hydrochloride
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI)
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-6-ol hydrochloride
    • Bonebay
    • Bontact
    • Evista
    • Fiona
    • Optruma
    • Ralista
    • Ralofen
    • Reloxafine
    • HB2509
    • 2-(4-hydroxyphenyl)-3-({4-[2-(piperidin-1-yl)ethoxy]phenyl}carbonyl)-1-benzothiophen-6-ol hydrochloride
    • Raloxifene cloridrato
    • CCG-213497
    • HMS1570N05
    • RALOXIFENE HYDROCHLORIDE (MART.)
    • Evista, Raloxifene hydrochloride
    • 82640-04-8
    • Q27122215
    • MLS001332534
    • RALOXIFENE HYDROCHLORIDE [USP-RS]
    • RALOXIFENE HYDROCHLORIDE [EMA EPAR]
    • LY-139481 HCl
    • R 1402
    • MLS001332533
    • Loxifen
    • HY-13738A
    • UNII-4F86W47BR6
    • [6-hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • [6-hydroxy-2[4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • SR-01000076102-2
    • C28H28ClNO4S
    • RALOXIFENE HYDROCHLORIDE [USP MONOGRAPH]
    • NCGC00015889-05
    • Tox21_110255
    • Clorhidrato de raloxifeno
    • RALOXIFENE HYDROCHLORIDE [WHO-DD]
    • R0109
    • Raloxifene hydrochloride (JAN/USP)
    • METHANONE, (6-HYDROXY-2-(4-HYDROXYPHENYL)BENZO(beta)THIEN-3-YL)(4-(2-(1-PIPERIDINYL)ETHOXY)PHENYL)-, HYDROCHLORIDE
    • Raloxifene hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • NCGC00015889-03
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl methanone hydrochloride
    • Raloxifene hydrochloride for peak identification, European Pharmacopoeia (EP) Reference Standard
    • SW197106-5
    • Raloxifene Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • Evista (Raloxifene Hydrochloride)
    • DTXCID9014181
    • Raloxifene hydrochloride [USAN]
    • NSC759285
    • Raloxifene Teva
    • FT-0630912
    • NSC706725
    • SMR000058508
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]thiophene hydrochloride
    • LP01051
    • Q-201656
    • MLS000859902
    • Raloxifene hydrochloride- Bio-X
    • NSC-759285
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-,hydrochloride (1:1)
    • METHANONE, (6-HYDROXY-2-(4-HYDROXYPHENYL)BENZO(.BETA.)THIEN-3-YL)(4-(2-(1-PIPERIDINYL)ETHOXY)PHENYL)-, HYDROCHLORIDE
    • BR164310
    • 6-Hydroxy-2-(p-hydroxyphenyl)benzo(b)thien-3-yl-p-(2-piperidinoethoxy)phenyl ketone, hydrochloride
    • AMY23426
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone, monohydrochloride
    • D02217
    • raloxifene.hcl
    • (6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride
    • NCGC00015889-11
    • RALOXIFENE HYDROCHLORIDE [MI]
    • Keoxifene
    • s1227
    • [6-hydroxy-2[4-hydroxyphenyl)benzo [b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • Raloxifene hydrochloride, solid
    • Evista (TN)
    • Tox21_501051
    • NCGC00092353-03
    • CHEMBL1116
    • NCGC00255153-01
    • NC00665
    • NCGC00092353-01
    • (6-Hydroxy-2-(4-hydroxypheny)benzo(b)thien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone monohydrochloride
    • NSC 759285
    • NS00076186
    • 1-(2-(4-((6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl)carbonyl)phenoxy)ethyl)piperidinium chloride
    • 1-[2-(4-{[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]carbonyl}phenoxy)ethyl]piperidinium chloride
    • CAS-82640-04-8
    • Raloxifene hydrochloride [USAN:USP]
    • Chlorhydrate de raloxifene
    • BKXVVCILCIUCLG-UHFFFAOYSA-N
    • Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
    • Prestwick_1035
    • MLS002222293
    • AC-8390
    • KS-1102
    • Tox21_302369
    • Tox21_110255_1
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl ketone hydrochloride
    • BCP05713
    • RALOXIFENE HYDROCHLORIDE (USP-RS)
    • EU-0101051
    • RALOXIFENE HYDROCHLORIDE (USP MONOGRAPH)
    • 4F86W47BR6
    • NCGC00094334-01
    • LY156758 (Keoxifene) HCl
    • Raloxifene hydrochloride (USAN:USP)
    • RALOXIFENE HYDROCHLORIDE [USP IMPURITY]
    • RALOXIFENE HYDROCHLORIDE [JAN]
    • NCGC00094334-02
    • EN300-52517
    • 6-HYDROXY-2-(P-HYDROXYPHENYL)BENZO(.BETA.)THIEN-3-YL-P-(2-PIPERIDINOETHOXY)PHENYL KETONE, HYDROCHLORIDE
    • Raloxifene hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[ 4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone Hydrochloride
    • A840401
    • Z754931262
    • RALOXIFENE HYDROCHLORIDE [VANDF]
    • RALOXIFENE HYDROCHLORIDE (USP IMPURITY)
    • Pharmakon1600-01505622
    • DTXSID1034181
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]-thiophene hydrochloride
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo [b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • DS-2162
    • NSC 706725
    • (6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone hydrochloride
    • CDT-Raloxifene
    • SR-01000076102-9
    • AKOS008131940
    • [6-hydroxy-2[4-hydroxyphenyl)benzo [b]thien3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • NCGC00261736-01
    • CHEBI:50740
    • 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol hydrochloride
    • SCHEMBL19077
    • NSC-706725
    • 6-HYDROXY-2-(P-HYDROXYPHENYL)BENZO(beta)THIEN-3-YL-P-(2-PIPERIDINOETHOXY)PHENYL KETONE, HYDROCHLORIDE
    • RALOXIFENE HYDROCHLORIDE (EP MONOGRAPH)
    • Cloridrato de Raloxifeno
    • MFCD01938233
    • (6-OXO-1,6-DIHYDRO-PYRIDAZIN-3-YLOXY)-ACETICACID
    • CS-1775
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
    • Methanone, hydrochloride
    • SR-01000076102
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride
    • C28H27NO4S.HCl
    • RALOXIFENE HYDROCHLORIDE [MART.]
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride
    • RALOXIFENE HYDROCHLORIDE [ORANGE BOOK]
    • RALOXIFENE HYDROCHLORIDE [EP MONOGRAPH]
    • LY-156758
    • MDL: MFCD01938233
    • Piscine à noyau: 1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
    • La clé Inchi: BKXVVCILCIUCLG-UHFFFAOYSA-N
    • Sourire: Cl.O=C(C1C2C(=CC(=CC=2)O)SC=1C1C=CC(O)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1
    • BRN: 6036780

Propriétés calculées

  • Qualité précise: 509.142757g/mol
  • Charge de surface: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 6
  • Nombre de liaisons rotatives: 7
  • Masse isotopique unique: 509.142757g/mol
  • Masse isotopique unique: 509.142757g/mol
  • Surface topologique des pôles: 98.2Ų
  • Comptage des atomes lourds: 35
  • Complexité: 655
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 2

Propriétés expérimentales

  • Couleur / forme: No data available
  • Dense: 1.285
  • Point de fusion: 253-268°C
  • Point d'ébullition: No data available
  • Point d'éclair: No data available
  • Indice de réfraction: 1.654
  • Solubilité: DMSO: 28 mg/mL, soluble
  • Le PSA: 98.24000
  • Le LogP: 6.81510
  • Merck: 14,8098
  • λ max: 286nm(lit.)
  • Pression de vapeur: No data available

Raloxifene hydrochloride Informations de sécurité

Raloxifene hydrochloride PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB439513-5 g
(6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride, 97%; .
82640-04-8 97%
5g
€178.00 2023-04-22
abcr
AB439513-25g
(6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride, 97%; .
82640-04-8 97%
25g
€518.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54950-1g
Raloxifene hydrochloride
82640-04-8
1g
¥199.0 2021-09-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-100 mg
Raloxifene hydrochloride
82640-04-8 100.00%
100MG
¥1156.00 2022-04-26
TRC
R100000-1g
Raloxifene Hydrochloride
82640-04-8
1g
$ 150.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-200 mg
Raloxifene hydrochloride
82640-04-8 100.00%
200mg
¥1734.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-1 mL * 10 mM (in DMSO)
Raloxifene hydrochloride
82640-04-8 100.00%
1 mL * 10 mM (in DMSO)
¥258.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SU412-1g
Raloxifene hydrochloride
82640-04-8 97+%
1g
243CNY 2021-05-08
TRC
R100000-100mg
Raloxifene Hydrochloride
82640-04-8
100mg
$ 63.00 2023-09-06
TRC
R100000-5g
Raloxifene Hydrochloride
82640-04-8
5g
$ 634.00 2023-04-15

Raloxifene hydrochloride Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Ethanethiol ,  Aluminum chloride Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 - 5 °C; 10 min, 0 - 5 °C
1.2 Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 min, 0 - 5 °C; 3 h, rt; rt → 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
1.4 Reagents: Water ;  15 min, cooled
1.5 Reagents: Hydrochloric acid ;  10 h, rt
Référence
Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate
Umareddy, Pailla; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 106-110

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 105 °C; 60 min, 102 - 105 °C; 105 °C → 35 °C; 25 - 35 °C
1.2 Solvents: Water ;  pH 10 - 11, 25 - 35 °C
1.3 Solvents: Methanol ,  Water ;  rt → 70 °C; 45 min, 70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 2, 65 - 70 °C
1.5 Solvents: Water ;  60 min, 70 °C → 5 °C; 0 - 5 °C
Référence
An improved synthesis of raloxifene hydrochloride: A selective estrogen receptor modulator
Bathini, Pavan Kumar; et al, Heterocyclic Letters, 2014, 4(4), 515-518

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 30 °C; 2 h, 25 - 35 °C
1.2 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.3 Reagents: Hydrogen ,  Hydrochloric acid Solvents: Methanol ;  1 h, 25 - 35 °C
Référence
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride
Chavakula, R.; et al, Organic Chemistry: An Indian Journal, 2018, 14(3),

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Chlorobenzene ;  2 h
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1.5 h, 27 - 29 °C
1.3 Reagents: Ethanethiol ;  0.5 h, 32 - 34 °C
Référence
Synthesis of Raloxifene hydrochloride as selective estrogen receptor modulator
Chen, Yanzhong; et al, Guangdong Yaoxueyuan Xuebao, 2002, 18(1), 1-3

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  15 - 30 min, 25 - 35 °C; 2 h, 40 - 45 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 10 °C; 10 °C → 30 °C; 2 h, 25 - 35 °C
1.3 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 25 - 35 °C
Référence
A green process for demethylation reaction in synthesis of raloxifene hydrochloride
Chavakula, Ramadas; et al, Journal of the Indian Chemical Society, 2019, 96(3), 391-393

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 10 °C; 10 °C → 30 °C; 2 h, 25 - 35 °C
1.2 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 25 - 35 °C
Référence
A green process for demethylation reaction in synthesis of raloxifene hydrochloride
Chavakula, Ramadas; et al, Journal of the Indian Chemical Society, 2019, 96(3), 391-393

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Chlorobenzene ,  Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ,  Pyridine ;  25 - 35 °C; 2 h, 40 - 45 °C
1.2 Reagents: Aluminum chloride ;  30 min, rt; 2 h, 25 - 35 °C
1.3 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.4 Reagents: Hydrogen ,  Hydrochloric acid Solvents: Methanol ;  1 h, 25 - 35 °C
Référence
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride
Chavakula, R.; et al, Organic Chemistry: An Indian Journal, 2018, 14(3),

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Référence
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  rt; 4 h, 80 - 85 °C
2.1 Reagents: Ethanethiol ,  Aluminum chloride Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 - 5 °C; 10 min, 0 - 5 °C
2.2 Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 min, 0 - 5 °C; 3 h, rt; rt → 0 °C
2.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
2.4 Reagents: Water ;  15 min, cooled
2.5 Reagents: Hydrochloric acid ;  10 h, rt
Référence
Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate
Umareddy, Pailla; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 106-110

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Dimethylformamide
2.1 Reagents: Ethanethiol Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane
Référence
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Raloxifene hydrochloride Raw materials

Raloxifene hydrochloride Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:82640-04-8)Raloxifene hydrochloride
A840401
Pureté:99%/99%/99%
Quantité:25g/200mg/500mg
Prix ($):779.0/183.0/310.0